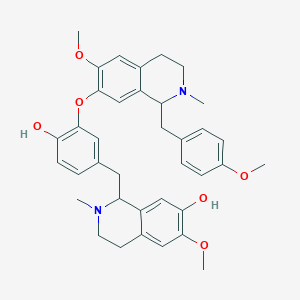

Isoliensinine

Descripción

Propiedades

IUPAC Name |

(1R)-1-[[4-hydroxy-3-[[(1R)-6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(44-5)37(22-29(26)30(38)16-23-6-9-27(42-3)10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-33(41)34(43-4)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPXZTKPPINUKN-FIRIVFDPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60218346 |

Source

|

| Record name | Isoliensinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6817-41-0 |

Source

|

| Record name | (+)-Isoliensinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6817-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoliensinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006817410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoliensinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isoliensinine: A Technical Guide to Its Natural Sourcing, Extraction, and Mechanisms of Action

For Immediate Release

This technical document provides an in-depth guide for researchers, scientists, and drug development professionals on the bisbenzylisoquinoline alkaloid, Isoliensinine. It details its primary natural source, Nelumbo nucifera, comprehensive protocols for its extraction and purification, and an overview of its key signaling pathways.

Natural Source and Distribution

Isoliensinine is a prominent alkaloid naturally occurring in the lotus (B1177795) plant, Nelumbo nucifera Gaertn.[1][2][3][4] While present in various parts of the plant, its highest concentrations are found within the embryo (plumule) of the lotus seed, a component used in traditional Chinese medicine known as "Lian Tze Hsin" or "Lian Zi Xin".[5]

The distribution of alkaloids is highly tissue-specific. Lotus leaves (laminae) also contain a high alkaloid content, but they are primarily rich in aporphine-type alkaloids. The embryo, in contrast, is the primary reservoir of bisbenzylisoquinoline-type alkaloids, including Isoliensinine, liensinine (B1675319), and neferine (B1663666). The rhizome (lotus root) contains only negligible amounts of these compounds.

Quantitative analyses have shown variability in concentration, likely due to genetic and environmental factors. The total alkaloid content in the dried lotus embryo can range from approximately 1.4% to 2.4% by dry weight. Specific analyses of the alkaloid fraction in the embryo have identified Isoliensinine content to be between 0.7% and 4.38% of the total alkaloids. One analysis reported the mass fraction of Isoliensinine in a crude embryo extract to be approximately 45.7 mg/g.

Extraction and Purification from Nelumbo nucifera Embryo

The isolation of high-purity Isoliensinine from the lotus embryo is a multi-step process involving initial crude extraction followed by sophisticated purification techniques. The structural similarity of Isoliensinine to co-occurring alkaloids like liensinine and neferine presents a significant purification challenge.

General Experimental Workflow

The overall process for isolating Isoliensinine involves sample preparation, crude extraction, and multi-step purification. Modern chromatographic techniques are essential for achieving high purity.

Detailed Experimental Protocols

Protocol 1: Ultrasound-Assisted Crude Extraction (UAE)

This protocol is optimized for the efficient extraction of total alkaloids from the lotus embryo.

-

Preparation : Dried and pulverized lotus embryos are used as the starting material.

-

Solvent : Prepare a 75% (v/v) ethanol-water solution.

-

Extraction :

-

Combine the pulverized embryos with the solvent at a liquid-to-solid ratio of 30:1 (mL/g).

-

Place the mixture in an ultrasonic bath.

-

Perform extraction for 20 minutes at a controlled temperature.

-

-

Recovery :

-

Filter the mixture to separate the extract from the solid residue.

-

Concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the crude alkaloid extract.

-

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) Purification

HSCCC is a highly effective liquid-liquid chromatography technique that avoids solid stationary phases, leading to high recovery and purity. The following is based on a successful reported method.

-

Sample Preparation : Dissolve the crude alkaloid extract obtained from Protocol 1 into the selected solvent system.

-

HSCCC System Preparation :

-

Two-Phase Solvent System : Prepare a mixture of n-hexane, ethyl acetate, methanol, and water in a volumetric ratio of 5:8:4:5. Add ammonium (B1175870) hydroxide (B78521) (NH₄OH) to constitute 0.5% of the total volume to improve alkaloid separation.

-

Equilibration : Thoroughly mix the solvent system in a separatory funnel and allow the phases to separate. The upper phase serves as the stationary phase, and the lower phase serves as the mobile phase.

-

Column Priming : Fill the entire HSCCC column with the stationary phase (upper phase).

-

-

Chromatographic Separation :

-

Injection : Inject the dissolved crude extract sample into the column.

-

Elution : Pump the mobile phase (lower phase) through the column at a defined flow rate while the apparatus rotates at high speed (e.g., 800-900 rpm).

-

Fraction Collection : Continuously monitor the effluent using a UV detector and collect fractions based on the resulting chromatogram peaks.

-

-

Analysis and Recovery :

-

Analyze the collected fractions corresponding to Isoliensinine for purity using analytical HPLC.

-

Combine the high-purity fractions and evaporate the solvent to obtain purified Isoliensinine.

-

Quantitative Data on Purification

The efficiency of purification is critical. High-Speed Counter-Current Chromatography (HSCCC) has proven to be a superior method for isolating Isoliensinine with high purity and yield.

| Method | Starting Material | Solvent System | Isoliensinine Yield | Isoliensinine Purity | Reference |

| High-Speed Counter-Current Chromatography (HSCCC) | 200 mg Crude Extract | n-hexane-ethyl acetate-methanol-water (5:8:4:5, v/v) + 0.5% NH₄OH | 19.6 mg | 95.9% | |

| Preparative Counter-Current Chromatography (CCC) | 5850 mg Crude Alkaloid | ethyl acetate-tetrachloromethane-methanol-water (1:6:4:1, v/v) | 698 mg | >97% | |

| LC-MS/MS Analysis of Crude Extract | Crude Embryo Extract | N/A (Analytical Method) | 45.7 mg/g | N/A |

Key Signaling Pathways and Mechanisms of Action

Isoliensinine exhibits a range of pharmacological activities, including potent anti-cancer effects, by modulating several key cellular signaling pathways. Its mechanism of action is often cell-type specific.

Induction of Autophagy in Cancer Cells

In several cancer cell lines, including cervical cancer (HeLa), Isoliensinine acts as a small-molecule autophagy enhancer. It initiates autophagy-mediated cell death by activating the AMPK–TSC2–mTOR pathway. Activation of AMP-activated protein kinase (AMPK) leads to the inhibition of the mammalian target of rapamycin (B549165) (mTOR), a crucial regulator of cell growth and protein synthesis, thereby triggering the autophagic process.

Induction of Apoptosis in Triple-Negative Breast Cancer (TNBC)

Isoliensinine selectively induces apoptosis in TNBC cells through a mechanism involving oxidative stress. It significantly increases the intracellular production of Reactive Oxygen Species (ROS), which in turn activates the p38 MAPK and JNK signaling pathways. This cascade triggers the mitochondrial pathway of apoptosis, characterized by the downregulation of the anti-apoptotic protein Bcl-2, upregulation of the pro-apoptotic protein Bax, and the subsequent activation of caspases 9 and 3, leading to PARP-1 cleavage and cell death.

References

- 1. Isoliensinine induces apoptosis in triple-negative human breast cancer cells through ROS generation and p38 MAPK/JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isoliensinine Suppresses Osteoclast Formation Through NF-κB Signaling Pathways and Relieves Ovariectomy-Induced Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoliensinine: A Natural Compound with "Drug-Like" Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoliensinine: A Natural Compound with “Drug-Like” Potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isoliensinine: Chemical Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoliensinine is a prominent bisbenzylisoquinoline alkaloid isolated from the green embryo of the seeds of Nelumbo nucifera Gaertn., commonly known as the lotus.[1][2] This natural compound has garnered significant attention within the scientific community for its diverse and potent pharmacological activities, including anti-tumor, cardioprotective, antioxidant, and anti-inflammatory effects. This guide provides a comprehensive technical overview of Isoliensinine, focusing on its chemical identity, quantifiable properties, and the experimental methodologies used to elucidate its biological functions.

Chemical Structure and IUPAC Name

Isoliensinine is characterized as a phenolic bisbenzylisoquinoline alkaloid.[1][2] Its complex structure is fundamental to its biological activity.

IUPAC Name: (1R)-1-[[4-hydroxy-3-[[(1R)-6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol[1]

Physicochemical and Biological Properties

The following tables summarize key quantitative data regarding the physicochemical and biological properties of Isoliensinine.

Table 1: Physicochemical Properties of Isoliensinine

| Property | Value | Source |

| Molecular Formula | C37H42N2O6 | |

| Molecular Weight | 610.7 g/mol | |

| Melting Point | 69-71 °C | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Water solubility is estimated at 0.01748 mg/L at 25 °C. | |

| Appearance | White powder |

Table 2: Biological Activities of Isoliensinine (IC50 Values)

| Cell Line / Enzyme | Biological Effect | IC50 Value | Source |

| H1299 (Lung Cancer) | Anti-proliferative | 6.98 µM | |

| A549 (Lung Cancer) | Anti-proliferative | 17.24 µM | |

| H1650 (Lung Cancer) | Anti-proliferative | 16.00 µM | |

| BEAS-2B (Normal Lung) | Cytotoxicity | 28.65 µM | |

| Acetylcholinesterase (Rat Brain) | Enzyme Inhibition | 6.82 ± 0.25 µM | |

| Butyrylcholinesterase (Rat Plasma) | Enzyme Inhibition | 15.51 ± 2.20 µM | |

| KCl-induced Smooth Muscle Contraction | Relaxation | 3.504 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the study of Isoliensinine.

Extraction and Isolation of Isoliensinine from Nelumbo nucifera

A common method for the preparative separation and purification of Isoliensinine is high-speed counter-current chromatography (HSCCC).

-

Crude Extract Preparation: The dried and powdered seed embryos of Nelumbo nucifera are extracted with an appropriate solvent, such as ethanol. The resulting extract is then concentrated to yield a crude alkaloid mixture.

-

HSCCC System:

-

Two-Phase Solvent System: A mixture of n-hexane-ethyl acetate-methanol-water (5:8:4:5, v/v) containing 0.5% ammonium (B1175870) hydroxide (B78521) is typically used.

-

Operation: The column is first filled with the stationary phase (upper phase). The mobile phase (lower phase) is then pumped into the column at a specific flow rate while the apparatus is rotated at a set speed.

-

-

Sample Loading and Fraction Collection: The crude extract, dissolved in a mixture of the upper and lower phases, is injected into the column. Fractions are collected at regular intervals and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Purification and Identification: Fractions containing Isoliensinine are combined, concentrated, and further purified if necessary. The final identification and purity assessment are performed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity studies.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium. The plate is pre-incubated for 24 hours in a humidified incubator (37°C, 5% CO2).

-

Treatment: Various concentrations of Isoliensinine (or a vehicle control) are added to the wells. The plate is then incubated for a specified period (e.g., 24, 48, or 72 hours).

-

CCK-8 Reagent Addition: 10 µL of CCK-8 solution is added to each well.

-

Incubation: The plate is incubated for 1-4 hours in the incubator.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage relative to the control group.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Cells are treated with Isoliensinine for the desired time. Both floating and adherent cells are collected. Adherent cells are detached using trypsin.

-

Cell Washing: The collected cells are washed with ice-cold PBS.

-

Staining: Cells are resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) staining solutions are added to the cell suspension.

-

Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells are quantified.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels.

-

Protein Extraction: Cells treated with Isoliensinine are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay kit (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) reagent and an imaging system.

In Vivo Anti-Tumor Activity Assessment

Xenograft models in immunocompromised mice are commonly used to evaluate the anti-tumor efficacy of compounds like Isoliensinine.

-

Tumor Implantation: Human cancer cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

-

Animal Grouping and Treatment: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. Isoliensinine (dissolved in a suitable vehicle) is administered to the treatment group via a specific route (e.g., intraperitoneal injection) and schedule.

-

Monitoring: Tumor volume and the body weight of the mice are measured regularly.

-

Endpoint and Tissue Collection: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).

Signaling Pathways and Mechanisms of Action

Isoliensinine exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate some of these mechanisms.

References

- 1. Isoliensinine induces cervical cancer cell cycle arrest and apoptosis by inhibiting the AKT/GSK3α pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparative separation and purification of liensinine, isoliensinine and neferine from seed embryo of Nelumbo nucifera GAERTN using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoliensinine: A Multifaceted Inhibitor of Cancer Cell Proliferation and Survival

An In-Depth Technical Guide on the Core Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoliensinine, a bisbenzylisoquinoline alkaloid isolated from the lotus (B1177795) plant (Nelumbo nucifera), has emerged as a promising natural compound with potent anti-cancer properties. This technical guide delineates the multifaceted mechanisms of action through which isoliensinine exerts its cytotoxic and cytostatic effects on cancer cells. Extensive research has demonstrated its ability to induce apoptosis, trigger autophagy-mediated cell death, arrest the cell cycle, and inhibit metastasis across a range of cancer types, including cervical, breast, liver, lung, and colorectal cancers. This document provides a comprehensive overview of the signaling pathways modulated by isoliensinine, detailed experimental protocols for assessing its activity, and a summary of its quantitative effects on cancer cell lines.

Core Mechanisms of Action

Isoliensinine's anti-cancer activity stems from its ability to modulate multiple critical cellular processes, leading to the inhibition of tumor growth and progression. The primary mechanisms include the induction of programmed cell death (apoptosis), stimulation of autophagic processes that can lead to cell death, halting of the cell division cycle, and prevention of cancer cell migration and invasion.

Induction of Apoptosis

Isoliensinine is a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is primarily achieved through the activation of intrinsic and extrinsic apoptotic pathways, characterized by the involvement of reactive oxygen species (ROS) and the modulation of key signaling cascades.

In triple-negative breast cancer (TNBC) cells, isoliensinine treatment leads to a significant increase in intracellular ROS production.[1] This oxidative stress, in turn, activates the p38 MAPK and JNK signaling pathways, which are crucial for the downstream execution of apoptosis.[1] The activation of these pathways culminates in the cleavage of caspase-3 and PARP-1, hallmarks of apoptotic cell death.[2][3] Notably, the apoptotic effect of isoliensinine can be attenuated by the ROS scavenger N-acetyl cysteine, confirming the critical role of oxidative stress in its mechanism.[1]

In cervical cancer cells, isoliensinine induces apoptosis by inhibiting the AKT/GSK3α pathway. This inhibition leads to the downregulation of the anti-apoptotic protein Mcl-1 and the activation of caspase-9. Furthermore, in hepatocellular carcinoma (HCC), isoliensinine suppresses the NF-κB signaling pathway, which is known to promote cell survival. This suppression is achieved by promoting the dephosphorylation of the p65 subunit of NF-κB.

Modulation of Autophagy

Isoliensinine has a dual role in modulating autophagy, a cellular recycling process. In some contexts, it acts as an autophagy enhancer, leading to autophagic cell death, particularly in apoptosis-resistant cancer cells. This induction of autophagy is mediated by the activation of the AMPK-TSC2-mTOR signaling pathway. Treatment with an AMPK inhibitor can significantly reduce the formation of GFP-LC3 puncta, a marker of autophagy, in cells treated with isoliensinine. Isoliensinine has been shown to induce autophagy in a variety of cancer cell lines, including MCF-7 (breast), PC-3 (prostate), Hep3B (liver), and A549 (lung).

Conversely, some studies have reported that a related compound, liensinine, can inhibit autophagosome-lysosome fusion, leading to an accumulation of autophagosomes. While this seems contradictory, it highlights the complex and context-dependent role of these alkaloids in modulating autophagy.

Cell Cycle Arrest

Isoliensinine effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 phase. This arrest prevents cancer cells from entering the S phase, during which DNA replication occurs. The mechanism underlying this cell cycle arrest involves the upregulation of the cyclin-dependent kinase inhibitor p21 and the downregulation of CDK2 and cyclin E. In cervical cancer cells, this effect is mediated through the inhibition of the AKT/GSK3α pathway.

Inhibition of Metastasis

The spread of cancer cells to distant organs, a process known as metastasis, is a major cause of cancer-related mortality. Isoliensinine has been shown to inhibit the migration and invasion of lung adenocarcinoma cells. This anti-metastatic effect is associated with the modulation of epithelial-mesenchymal transition (EMT) markers, specifically the downregulation of N-cadherin and the upregulation of E-cadherin. In gastric cancer, isoliensinine targets TGFBR1 to regulate the TGF-β-Smad signaling pathway, thereby suppressing cell proliferation and migration.

Signaling Pathways Modulated by Isoliensinine

The anti-cancer effects of isoliensinine are orchestrated through its interaction with and modulation of several key intracellular signaling pathways.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers. Isoliensinine has been shown to inhibit this pathway in several cancer types. In cervical cancer, it significantly downregulates the phosphorylation of AKT (at Ser473) in a dose- and time-dependent manner, leading to cell cycle arrest and apoptosis. In urothelial carcinoma, isoliensinine's effects are linked to alterations in the PI3K/AKT and HIF-1α pathways.

MAPK Pathway

The mitogen-activated protein kinase (MAPK) pathway, including the JNK and p38 MAPK subfamilies, is crucial in translating extracellular signals into cellular responses, including apoptosis. In triple-negative breast cancer, isoliensinine activates both p38 MAPK and JNK signaling, which is a key driver of ROS-mediated apoptosis. Inhibition of either p38 MAPK or JNK can attenuate the apoptotic effects of isoliensinine.

NF-κB Pathway

The transcription factor NF-κB plays a pivotal role in inflammation, immunity, and cancer cell survival. Isoliensinine has been demonstrated to inhibit NF-κB activity in hepatocellular carcinoma cells, contributing to its pro-apoptotic effects. It achieves this by promoting the dephosphorylation of the p65 subunit at Ser536.

AMPK/mTOR Pathway

The AMP-activated protein kinase (AMPK) is a key energy sensor that, when activated, can inhibit the anabolic mTOR pathway, leading to the induction of autophagy. Isoliensinine is an activator of AMPK, and its ability to induce autophagy is dependent on this activation.

Quantitative Data Summary

The following tables summarize the quantitative effects of isoliensinine on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of Isoliensinine in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 22.78 | 48 | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 18.34 | 72 | |

| H1299 | Lung Adenocarcinoma | 6.98 | 48 | |

| A549 | Lung Adenocarcinoma | 17.24 | 48 | |

| H1650 | Lung Adenocarcinoma | 16.00 | 48 | |

| BEAS-2B | Normal Bronchial Epithelium | 28.65 | 48 | |

| MCF-10A | Normal Breast Epithelium | 86.22 | 48 |

Table 2: Apoptosis Induction by Isoliensinine in Cervical Cancer Cells

| Cell Line | Isoliensinine (µM) | Exposure Time (h) | Apoptosis (%) | Reference |

| C33A | 40 | 48 | 46.60 | |

| Caski | 40 | 48 | 70.35 | |

| HeLa | 40 | 48 | 23.10 | |

| SiHa | 40 | 48 | 53.63 | |

| C33A | 20 | 72 | 66.87 | |

| Caski | 20 | 72 | 59.61 | |

| HeLa | 20 | 72 | 29.78 | |

| SiHa | 20 | 72 | 50.55 |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of isoliensinine. Specific details may vary between studies.

Cell Culture and Viability Assay (CCK-8)

-

Cell Culture: Cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Viability Assay: Cells are seeded in 96-well plates at a density of 5x10^3 to 1x10^4 cells/well and allowed to adhere overnight. The cells are then treated with various concentrations of isoliensinine (or DMSO as a vehicle control) for specified time periods (e.g., 24, 48, 72 hours). After treatment, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for 1-4 hours at 37°C. The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage of the control group.

Apoptosis Analysis by Flow Cytometry

-

Cell Treatment: Cells are seeded in 6-well plates and treated with isoliensinine for the desired time.

-

Staining: Adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer. Cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., Annexin V-FITC Apoptosis Detection Kit).

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blotting

-

Protein Extraction: After treatment with isoliensinine, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-AKT, AKT, p21, CDK2, Cleaved Caspase-9, β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

-

Animal Model: Nude mice (e.g., BALB/c nude mice) are used.

-

Tumor Implantation: Cancer cells (e.g., 5x10^6 cells in 100 µL PBS) are subcutaneously injected into the flank of the mice.

-

Treatment: When the tumors reach a certain volume (e.g., 100 mm³), the mice are randomly divided into control and treatment groups. Isoliensinine (e.g., 3-10 mg/kg) or vehicle is administered via intraperitoneal injection or oral gavage daily or on a specified schedule.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using a caliper and calculated using the formula: (length × width²)/2.

-

Endpoint Analysis: At the end of the experiment, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by isoliensinine and a typical experimental workflow for its evaluation.

Caption: Isoliensinine-induced apoptosis signaling pathways.

Caption: Isoliensinine's effect on cell cycle and autophagy.

Caption: Workflow for evaluating isoliensinine's anti-cancer effects.

Conclusion

Isoliensinine is a promising natural product with a well-documented, multi-pronged mechanism of action against cancer cells. Its ability to induce apoptosis and autophagy, arrest the cell cycle, and inhibit metastasis through the modulation of key signaling pathways like PI3K/AKT, MAPK, and NF-κB underscores its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and potentially harness the anti-cancer properties of isoliensinine for clinical applications. Further preclinical and clinical studies are warranted to fully evaluate its efficacy and safety profile as a potential anti-cancer agent.

References

- 1. Isoliensinine induces apoptosis in triple-negative human breast cancer cells through ROS generation and p38 MAPK/JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Isoliensinine: A Natural Compound with “Drug-Like” Potential [frontiersin.org]

- 3. Isoliensinine: A Natural Compound with “Drug-Like” Potential - PMC [pmc.ncbi.nlm.nih.gov]

Isoliensinine: A Comprehensive Technical Guide to its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoliensinine, a bisbenzylisoquinoline alkaloid isolated from the seed embryo of Nelumbo nucifera (lotus), has emerged as a promising natural compound with a wide spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth overview of the biological activities and therapeutic potential of isoliensinine, with a focus on its anticancer, cardiovascular protective, neuroprotective, anti-inflammatory, and anti-fibrotic properties. Detailed summaries of quantitative data, experimental protocols, and visual representations of key signaling pathways are presented to facilitate further research and drug development efforts. While isoliensinine demonstrates significant therapeutic promise, challenges such as its poor aqueous solubility need to be addressed for successful clinical translation.[1][2]

Anticancer Activity

Isoliensinine exhibits potent anticancer effects across a variety of cancer types through multiple mechanisms, including the induction of apoptosis, autophagy, and cell cycle arrest.[3] It has shown efficacy against hepatocellular carcinoma, triple-negative breast cancer, lung adenocarcinoma, and cervical cancer.

In Vitro Efficacy

Isoliensinine has demonstrated significant cytotoxicity against a range of cancer cell lines. The half-maximal inhibitory concentrations (IC50) for various cell lines are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| H1299 | Lung Adenocarcinoma | 6.98 | 48 | |

| A549 | Lung Adenocarcinoma | 17.24 | 48 | |

| H1650 | Lung Adenocarcinoma | 16.00 | 48 | |

| BEAS-2B | Normal Bronchial Epithelial | 28.65 | 48 | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 22.78 | 48 | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 18.34 | 72 | |

| MCF-10A | Normal Breast Epithelial | 86.22 | 48 | |

| HeLa | Cervical Cancer | 13.45 | 24 | |

| HeLa | Cervical Cancer | 11.04 | 48 | |

| Caski | Cervical Cancer | 10.27 | 24 | |

| Caski | Cervical Cancer | 7.26 | 48 | |

| SiHa | Cervical Cancer | 16.74 | 24 | |

| SiHa | Cervical Cancer | 13.16 | 48 | |

| C33A | Cervical Cancer | 9.53 | 24 | |

| C33A | Cervical Cancer | 7.88 | 48 |

In Vivo Efficacy

-

Hepatocellular Carcinoma: In a Huh-7 xenograft nude mouse model, isoliensinine at doses of 3-10 mg/kg suppressed tumor growth.

-

Lung Adenocarcinoma: In an A549 xenograft nude mouse model, intraperitoneal injection of 20 mg/kg isoliensinine every two days attenuated tumor growth.

Mechanisms of Action and Signaling Pathways

Isoliensinine's anticancer effects are mediated through the modulation of several key signaling pathways:

-

Induction of Apoptosis: Isoliensinine induces apoptosis in triple-negative breast cancer cells by increasing the generation of reactive oxygen species (ROS) and activating the p38 MAPK/JNK signaling pathway. In hepatocellular carcinoma, it induces apoptosis by inhibiting NF-κB activity and the phosphorylation of p65.

-

Induction of Autophagy: Isoliensinine acts as a small-molecule autophagy enhancer, inducing autophagic cell death in various cancer cells, including HeLa cervical cancer cells, by activating the AMPK-TSC2-mTOR signaling pathway.

-

Cell Cycle Arrest: In cervical cancer cells, isoliensinine induces G0/G1 phase cell cycle arrest by inhibiting the AKT/GSK3α pathway.

-

Ferroptosis: Recent studies indicate that isoliensinine can induce ferroptosis in urothelial carcinoma cells via the PI3K/AKT/HIF-1α axis.

Cardiovascular Protective Effects

Isoliensinine demonstrates significant cardiovascular protective activities, including antihypertensive and anti-arrhythmic effects, and the amelioration of ventricular hypertrophy.

In Vivo Efficacy

-

Hypertension: In spontaneously hypertensive rats (SHRs), oral administration of isoliensinine at doses of 2.5, 5, and 10 mg/kg for 10 weeks effectively attenuated the elevation of blood pressure.

-

Cardiac Hypertrophy: In a rat model of left ventricular hypertrophy, isoliensinine (10–20 mg/kg) dose-dependently inhibited left atrial contractility and right atrial self-beating frequency.

Mechanisms of Action and Signaling Pathways

The cardiovascular protective effects of isoliensinine are attributed to its ability to modulate calcium channels and vascular smooth muscle contraction. It promotes vasorelaxation and inhibits vasoconstriction induced by agents like angiotensin II and norepinephrine. The antihypertensive and aortic protection effects may also be linked to the regulation of the RhoA/ROCK pathway.

Neuroprotective Effects

Isoliensinine exhibits promising neuroprotective properties, with potential applications in the treatment of neurodegenerative diseases like Alzheimer's disease.

In Vivo Efficacy

-

Alzheimer's Disease Model: In an AlCl3/D-galactose-induced Alzheimer's disease-like mouse model, intraperitoneal administration of isoliensinine (1, 3, or 10 mg/kg/day) for 6 weeks effectively ameliorated cognitive impairment.

Mechanisms of Action and Signaling Pathways

Isoliensinine's neuroprotective effects are linked to its ability to inhibit cholinesterases and modulate calcium signaling. It has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Furthermore, it can reduce the hyperphosphorylation of Tau protein by inhibiting the Ca2+-CaM/CaMKII pathway.

Anti-inflammatory and Antioxidant Activities

Isoliensinine possesses significant anti-inflammatory and antioxidant properties, contributing to its therapeutic potential in a range of diseases.

In Vivo Efficacy

-

LPS-Induced Inflammation: In a lipopolysaccharide (LPS)-induced rat model of acute lung injury and sepsis, isoliensinine treatment significantly reduced the levels of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6, while increasing the level of the anti-inflammatory cytokine IL-10.

-

Oxidative Stress: In D-galactose-induced aging mice, isoliensinine treatment reduced malondialdehyde (MDA) content and increased the activities of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).

Mechanisms of Action and Signaling Pathways

The anti-inflammatory effects of isoliensinine are mediated through the inhibition of pro-inflammatory signaling pathways such as MAPK/NF-κB. Its antioxidant activity involves the scavenging of free radicals and the enhancement of endogenous antioxidant enzyme activity.

Anti-fibrotic Activity

Isoliensinine has demonstrated the ability to ameliorate fibrosis in preclinical models, suggesting its potential as a therapeutic agent for fibrotic diseases.

In Vivo Efficacy

-

Pulmonary Fibrosis: In a bleomycin-induced pulmonary fibrosis model in mice, oral administration of isoliensinine (10, 20, and 40 mg/kg) significantly suppressed the increase in hydroxyproline (B1673980) content in lung tissue.

-

Renal Fibrosis: In spontaneously hypertensive rats, isoliensinine treatment (2.5, 5, and 10 mg/kg/day for 10 weeks) ameliorated renal injury and collagen deposition.

Mechanisms of Action and Signaling Pathways

Isoliensinine's anti-fibrotic effects are associated with the inhibition of the TGF-β1/Smad2/3 signaling pathway, a key regulator of fibrosis. It also inhibits the overexpression of TGF-β1 and TNF-α.

Experimental Protocols

This section provides an overview of common experimental methodologies used to evaluate the biological activities of isoliensinine.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 8x10³ cells/well and incubate overnight.

-

Treatment: Treat cells with various concentrations of isoliensinine (e.g., 0, 5, 10, 15, 20, 25 µM) for 24 or 48 hours.

-

Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Calculate cell viability as a percentage of the control group.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Treat cells with desired concentrations of isoliensinine for the specified duration.

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in binding buffer and add Annexin V-FITC and Propidium Iodide (PI) staining solutions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-p38, total p38, etc.) overnight at 4°C. Specific antibody clones and dilutions should be optimized based on manufacturer's recommendations and preliminary experiments.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

Isoliensinine is a natural compound with a remarkable range of biological activities and significant therapeutic potential. Its multifaceted mechanisms of action, targeting key signaling pathways involved in cancer, cardiovascular disease, neurodegeneration, inflammation, and fibrosis, make it an attractive candidate for further drug development. However, its poor water solubility presents a major hurdle for clinical application. Future research should focus on developing novel formulations, such as nanoparticles or liposomes, to improve its bioavailability. Furthermore, more extensive preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety profile in various disease contexts. The detailed information provided in this guide aims to serve as a valuable resource for scientists and researchers dedicated to advancing the therapeutic applications of isoliensinine.

References

- 1. Isoliensinine promotes vasorelaxation and inhibits constriction by regulating the calcium channel in hypertension: In vitro and in vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Antagonism of orexin receptors significantly lowers blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoliensinine's Modulation of NF-κB and p38 MAPK/JNK Signaling Pathways: A Technical Guide

Introduction: Isoliensinine, a bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus (B1177795) (Nelumbo nucifera), has garnered significant attention within the scientific community for its diverse pharmacological properties.[1][2] Exhibiting potent anti-cancer, anti-inflammatory, and neuroprotective effects, this natural compound's therapeutic potential is largely attributed to its ability to modulate critical intracellular signaling pathways.[3][4][5] This technical guide provides an in-depth exploration of isoliensinine's mechanisms of action, with a specific focus on its influence over the Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK)/c-Jun N-terminal Kinase (JNK) signaling cascades. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of isoliensinine's molecular interactions.

Isoliensinine and the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response and plays a crucial role in cell survival and proliferation. In many pathological conditions, particularly in cancer and chronic inflammatory diseases, this pathway is constitutively active. Isoliensinine has been shown to be a potent inhibitor of this pathway.

Mechanism of Action: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory and pro-survival genes.

Isoliensinine intervenes in this cascade primarily by:

-

Inhibiting p65 Phosphorylation: Studies in hepatocellular carcinoma (HCC) and osteoclastogenesis have demonstrated that isoliensinine decreases the constitutive phosphorylation of the NF-κB p65 subunit at serine 536. This dephosphorylation event is crucial as it curtails NF-κB's transcriptional activity. The mechanism appears to involve the upregulation of Protein Phosphatase 2A (PP2A), which directly dephosphorylates p65.

-

Preventing IκBα Degradation: Isoliensinine has also been observed to inhibit the degradation of IκBα, which effectively traps the NF-κB complex in the cytoplasm, preventing its nuclear translocation and activity.

This inhibitory effect on the NF-κB pathway underlies much of isoliensinine's anti-inflammatory and apoptosis-inducing activity in cancer cells.

Isoliensinine and the p38 MAPK/JNK Signaling Pathway

In contrast to its inhibitory effect on the NF-κB pathway, isoliensinine actively promotes apoptosis in various cancer cells by activating the p38 MAPK and JNK signaling pathways. These pathways are typically activated in response to cellular stress, such as oxidative stress, and play a pivotal role in orchestrating cell death.

Mechanism of Action: The primary trigger for isoliensinine-induced activation of p38 MAPK and JNK is the generation of reactive oxygen species (ROS).

-

ROS Generation: Isoliensinine treatment leads to a significant increase in intracellular ROS levels in cancer cells, but not in normal cells. This selective induction of oxidative stress is a key component of its anti-cancer activity.

-

Activation of p38 MAPK and JNK: The elevated ROS levels act as upstream signals that lead to the phosphorylation and subsequent activation of both p38 MAPK and JNK.

-

Induction of Apoptosis: Activated p38 and JNK then trigger the downstream apoptotic cascade. This involves the modulation of Bcl-2 family proteins (e.g., upregulation of Bax, downregulation of Bcl-2) and the activation of caspases (e.g., cleaved caspase-3, cleaved caspase-9) and PARP-1, ultimately leading to programmed cell death.

The pro-apoptotic effects of isoliensinine can be attenuated by using ROS scavengers (like N-acetyl cysteine) or specific inhibitors of p38 (SB203580) and JNK (SP600125), confirming the critical role of this signaling axis.

Data Presentation

Table 1: Cytotoxic Activity of Isoliensinine (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 108.1 | 24 | |

| 22.78 | 48 | |||

| 18.34 | 72 | |||

| PC12 | Pheochromocytoma | ~15.51 (AChE) | N/A | |

| ~6.82 (BChE) | N/A |

Note: IC50 values can vary based on the specific assay conditions.

Table 2: Effects of Isoliensinine on NF-κB and MAPK Pathway Components

| Cell Line/Model | Treatment | Target Protein | Effect | Reference |

| Hepatocellular Carcinoma Cells | Isoliensinine | p-p65 (Ser536) | Dose-dependent decrease | |

| Huh-7 Xenografts | Isoliensinine (3-10 mg/kg) | p-p65 (Ser536) | Inhibition | |

| BV2 Microglial Cells | Isoliensinine + LPS | p-p65, p-IκBα | Inhibition | |

| p-p38, p-JNK, p-ERK | Inhibition | |||

| Osteoclast Precursors | Isoliensinine + RANKL | p-p65 | Attenuated at 5 min | |

| IκBα Degradation | Inhibited at 5 min | |||

| Chondrocytes | Isoliensinine + IL-1β | MAPK/NF-κB pathway | Inhibition |

Table 3: Pro-Apoptotic and Anti-Inflammatory Effects of Isoliensinine

| Cell Line/Model | Treatment | Effect | Key Findings | Reference |

| Triple-Negative Breast Cancer | 20 µM Isoliensinine | Apoptosis | Activation of p38 MAPK and JNK | |

| Triple-Negative Breast Cancer | 10-40 µM Isoliensinine | Apoptosis & G1 Arrest | Increased p21, Bax; Decreased Cyclin E1, Bcl-2 | |

| LPS-induced Rats | Isoliensinine | Anti-inflammatory | Decreased TNF-α, IL-1β, IL-6; Increased IL-10 | |

| Microglial Cells | Isoliensinine + LPS | Anti-inflammatory | Suppressed NO, TNF-α, IL-1β, IL-6 release |

Experimental Protocols

Western Blotting for Signaling Protein Phosphorylation

This protocol is a generalized procedure for analyzing the phosphorylation status of NF-κB p65, p38, and JNK.

a. Cell Lysis and Protein Quantification:

-

Culture cells (e.g., MDA-MB-231, BV2) to 70-80% confluency and treat with desired concentrations of isoliensinine for the specified times.

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration using a BCA Protein Assay Kit.

b. SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer at 95°C for 5 minutes.

-

Load samples onto a 4-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

-

Run the gel at 110V until the dye front reaches the bottom.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane at 100V for 1-2 hours on ice.

c. Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-β-actin) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Quantify band intensities using software like ImageJ, normalizing phosphorylated proteins to their total protein counterparts and loading controls (e.g., β-actin).

Intracellular ROS Detection

-

Seed cells in a 6-well plate or a 96-well black plate.

-

Treat cells with isoliensinine for the desired duration. Include a positive control (e.g., H₂O₂) and a negative control.

-

Pre-treat a separate group of cells with N-acetyl cysteine (NAC) for 1 hour before adding isoliensinine to test for ROS-dependent effects.

-

Wash the cells with PBS.

-

Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free media for 30 minutes at 37°C in the dark.

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at an excitation/emission wavelength of 485/535 nm.

Cell Viability (MTT) Assay

-

Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of isoliensinine for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 10 minutes.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Conclusion

Isoliensinine presents a compelling dual-action pharmacological profile. It effectively suppresses pro-survival and pro-inflammatory signaling by inhibiting the NF-κB pathway, primarily through the dephosphorylation of the p65 subunit. Concurrently, it selectively induces apoptosis in cancer cells by generating oxidative stress, which in turn activates the pro-apoptotic p38 MAPK and JNK signaling pathways. This multifaceted mechanism of action underscores isoliensinine's potential as a lead compound for the development of novel therapeutics for cancer and inflammatory disorders. Further research into its in vivo efficacy, bioavailability, and safety profile is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. Isoliensinine induces cervical cancer cell cycle arrest and apoptosis by inhibiting the AKT/GSK3α pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoliensinine: A Natural Compound with "Drug-Like" Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoliensinine: A Natural Compound with “Drug-Like” Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Isoliensinine Confers Neuroprotection and Alleviates LPS-Induced Neuroinflammation in Microglia by Regulating the MAPK/NF-κB Signaling [frontiersin.org]

- 5. researchgate.net [researchgate.net]

Unveiling the Antioxidant Prowess of Isoliensinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isoliensinine, a bisbenzylisoquinoline alkaloid isolated from the seed embryo of the lotus (B1177795) (Nelumbo nucifera), has garnered significant scientific attention for its diverse pharmacological activities.[1][2] Among its many reported benefits, which include antitumor, cardioprotective, and neuroprotective effects, its potent antioxidant and free radical scavenging properties stand out as a cornerstone of its therapeutic potential.[3][4] This technical guide provides an in-depth exploration of the antioxidant mechanisms of Isoliensinine, presenting key quantitative data, detailed experimental protocols, and a visualization of the associated signaling pathways to support further research and drug development endeavors.

Core Antioxidant and Free Radical Scavenging Activities

Isoliensinine exhibits a robust capacity to neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating cellular oxidative stress. Its antioxidant effects have been demonstrated through a range of in vitro and in vivo studies, showcasing its ability to directly scavenge free radicals and to modulate endogenous antioxidant defense systems.

Quantitative Assessment of Antioxidant Capacity

The antioxidant efficacy of Isoliensinine has been quantified using several standard assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of Isoliensinine required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the available quantitative data on Isoliensinine's free radical scavenging activity.

| Assay Type | Target Radical/Oxidant | IC50 Value (μM) | Reference Compound | IC50 Value (μM) | Source |

| DPPH Radical Scavenging | 2,2-diphenyl-1-picrylhydrazyl | Data not available | Ascorbic Acid | Data not available | [1] |

| ABTS Radical Scavenging | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | Data not available | Trolox | Data not available | N/A |

| Hydroxyl Radical Scavenging | Hydroxyl Radical (•OH) | Data not available | Mannitol | Data not available | N/A |

| Superoxide (B77818) Radical Scavenging | Superoxide Anion (O2•−) | Data not available | Ascorbic Acid | Data not available | N/A |

| Butyrylcholinesterase (BChE) Inhibition | Butyrylcholinesterase | 15.51 ± 2.20 | Tacrine | Data not available | |

| Acetylcholinesterase (AChE) Inhibition | Acetylcholinesterase | 6.82 ± 0.25 | Tacrine | Data not available |

Note: While specific IC50 values for direct radical scavenging assays were not explicitly found in the provided search results, the literature consistently affirms Isoliensinine's potent antioxidant activity. The inhibition of cholinesterases is also linked to a reduction in oxidative stress in neurodegenerative disease models.

In vivo studies on D-galactose-induced aging in mice have shown that administration of Isoliensinine significantly reduces the levels of malondialdehyde (MDA), a marker of lipid peroxidation, in both serum and liver tissues. Concurrently, it enhances the activities of crucial endogenous antioxidant enzymes, including superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).

Detailed Experimental Protocols

To facilitate the replication and advancement of research on Isoliensinine, this section outlines the detailed methodologies for key antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, leading to a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol (B145695)

-

Isoliensinine (test compound) and a standard antioxidant (e.g., Ascorbic Acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol. The solution should be freshly made and kept in the dark.

-

Sample Preparation: Stock solutions of Isoliensinine and the standard antioxidant are prepared in methanol, followed by a series of dilutions to obtain a range of concentrations.

-

Reaction Mixture: A specific volume of the DPPH solution is added to an equal volume of the sample or standard solution at different concentrations. A control is prepared by mixing the DPPH solution with methanol.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm).

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

-

ABTS solution (e.g., 7 mM)

-

Potassium persulfate solution (e.g., 2.45 mM)

-

Phosphate-buffered saline (PBS) or ethanol

-

Isoliensinine (test compound) and a standard antioxidant (e.g., Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of ABTS•+ Stock Solution: The ABTS solution is mixed with the potassium persulfate solution and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Preparation of ABTS•+ Working Solution: The stock solution is diluted with PBS or ethanol to an absorbance of approximately 0.70 at a specific wavelength (e.g., 734 nm).

-

Sample Preparation: Stock solutions of Isoliensinine and the standard antioxidant are prepared, followed by serial dilutions.

-

Reaction Mixture: A small volume of the sample or standard solution is added to the ABTS•+ working solution.

-

Incubation: The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

-

Measurement: The absorbance is measured at the specified wavelength (e.g., 734 nm).

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Beyond direct radical scavenging, Isoliensinine exerts its antioxidant effects by modulating key cellular signaling pathways. A significant mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like Isoliensinine, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for a battery of protective proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis and recycling.

Recent studies have shown that Isoliensinine can activate the Nrf2/GPX4 pathway to inhibit glutamate-induced ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.

Caption: Isoliensinine-mediated activation of the Nrf2 signaling pathway.

The following diagram illustrates a generalized workflow for assessing the in vitro antioxidant activity of Isoliensinine.

Caption: Generalized workflow for in vitro antioxidant assays.

Conclusion and Future Directions

Isoliensinine has demonstrated significant promise as a natural antioxidant compound. Its multifaceted mechanism of action, encompassing both direct free radical scavenging and the modulation of endogenous antioxidant pathways like Nrf2, makes it a compelling candidate for the development of novel therapeutics for oxidative stress-related diseases.

Future research should focus on elucidating the precise molecular interactions between Isoliensinine and its cellular targets. Comprehensive studies are needed to obtain a full quantitative profile of its scavenging activity against a wider array of reactive species. Furthermore, advanced in vivo studies and preclinical trials are warranted to fully assess its therapeutic efficacy and safety profile in various disease models. The detailed protocols and mechanistic insights provided in this guide aim to serve as a valuable resource for researchers dedicated to unlocking the full potential of this remarkable natural compound.

References

Isoliensinine for neurodegenerative disease research

An In-depth Technical Guide to Isoliensinine for Neurodegenerative Disease Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoliensinine (ISO) is a bisbenzylisoquinoline alkaloid derived from the seed embryo of the lotus (B1177795) (Nelumbo nucifera)[1][2]. Traditionally used in Chinese medicine for conditions like insomnia and dementia, it has garnered significant scientific interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects[3][4][5]. This guide provides a comprehensive technical overview of isoliensinine's mechanisms of action, relevant quantitative data, and key experimental protocols for its application in neurodegenerative disease research, with a primary focus on Alzheimer's disease (AD).

Core Mechanisms of Action in Neurodegeneration

Isoliensinine exerts its neuroprotective effects through multiple pathways, primarily by modulating calcium homeostasis, mitigating neuroinflammation, reducing oxidative stress, and influencing amyloid-β (Aβ) processing.

Regulation of Calcium Signaling Pathway

Calcium dysregulation is a critical early event in neurodegeneration, leading to synaptic dysfunction and neuronal cell death. Isoliensinine has been shown to restore calcium homeostasis, thereby inhibiting downstream pathological cascades.

In cellular and animal models of Alzheimer's disease, Aβ accumulation leads to an overload of intracellular Ca²⁺. Isoliensinine intervenes by downregulating Ca²⁺ concentration. This reduction in Ca²⁺ prevents the activation of calmodulin (CaM), a key calcium-binding protein. The inhibition of the Ca²⁺-CaM complex subsequently suppresses the phosphorylation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and reduces the activity of Calpain. This cascade of events ultimately leads to a decrease in the hyperphosphorylation of Tau protein, a hallmark of AD, and prevents the formation of neurofibrillary tangles (NFTs).

Caption: Isoliensinine inhibits the Ca²⁺/CaM/CaMKII signaling pathway.

Attenuation of Neuroinflammation via MAPK/NF-κB Signaling

Neuroinflammation, primarily mediated by microglia, is a key contributor to the pathogenesis of neurodegenerative diseases. Isoliensinine demonstrates potent anti-neuroinflammatory effects by modulating the MAPK and NF-κB signaling pathways.

In response to inflammatory stimuli like lipopolysaccharide (LPS), microglia become activated and release pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Isoliensinine treatment markedly diminishes this response by inhibiting the phosphorylation and degradation of IκBα, which keeps the transcription factor NF-κB inactive in the cytoplasm. It also modulates the upstream Mitogen-Activated Protein Kinase (MAPK) pathway. By suppressing these pathways, isoliensinine effectively prevents the activation of microglia and astrocytes, thereby reducing the production of inflammatory mediators and protecting neurons from inflammatory damage.

Caption: Isoliensinine inhibits the MAPK/NF-κB neuroinflammatory pathway.

Modulation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, causes significant damage to neurons. Isoliensinine acts as a potent antioxidant.

Studies have shown that isoliensinine significantly reduces levels of malondialdehyde (MDA), a marker of lipid peroxidation, and intracellular ROS. Concurrently, it enhances the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). This dual action of scavenging harmful free radicals and bolstering the cell's natural antioxidant defenses helps protect neurons from oxidative damage and subsequent apoptosis.

Caption: Isoliensinine's antioxidant mechanism of action.

Regulation of Amyloid Precursor Protein (APP) Processing

The production and aggregation of Aβ peptides are central to AD pathology. Isoliensinine has been found to modulate the enzymatic processing of APP, shifting it towards a non-amyloidogenic pathway.

In an AlCl₃/D-gal-induced AD mouse model, isoliensinine treatment was shown to down-regulate the expression of Aβ₁₋₄₂ and APP. Mechanistically, it reduces the expression of β-secretase (BACE1) and presenilin 1 (PSEN1), key components of the γ-secretase complex, which are responsible for the amyloidogenic cleavage of APP. Simultaneously, it increases the expression of α-secretase (ADAM10), which cleaves APP within the Aβ domain, preventing Aβ plaque formation.

Caption: Isoliensinine modulates APP processing to reduce Aβ formation.

Quantitative Data Summary

The following tables summarize the quantitative effects of isoliensinine observed in various preclinical studies.

Table 1: In Vivo Efficacy of Isoliensinine in AD-like Mouse Models

| Parameter | Model | Treatment | Dosage | Result | Reference |

|---|---|---|---|---|---|

| Cognitive Function | AlCl₃/D-gal-induced mice | 6 weeks, i.p. | 1, 3, 10 mg/kg/day | Effective amelioration of cognitive impairment | |

| Neuronal Damage | AlCl₃/D-gal-induced mice | 6 weeks, i.p. | 1, 3, 10 mg/kg/day | Alleviated neuronal damage in cortex & hippocampus | |

| Ca²⁺ Levels | AlCl₃/D-gal-induced mice | 6 weeks, i.p. | 1, 3, 10 mg/kg/day | Decreased Ca²⁺ levels in cortex & hippocampus | |

| Protein Expression | AlCl₃/D-gal-induced mice | 6 weeks, i.p. | 1, 3, 10 mg/kg/day | ↓ CaM, ↓ Calpain, ↓ p-CaMKII, ↓ p-Tau, ↓ BACE1, ↓ PSEN1, ↑ ADAM10 |

| Tau Phosphorylation | APP/PS1 transgenic mice | 28 days | Not specified | Significantly inhibited abnormal phosphorylation of Tau protein | |

Table 2: In Vitro Efficacy of Isoliensinine

| Parameter | Model | Treatment | Dosage | Result | Reference |

|---|---|---|---|---|---|

| Cell Viability | Aβ₂₅₋₃₅-injured PC12 cells | Cotreatment | Not specified | Restored cell survival rate | |

| Intracellular Ca²⁺ | Aβ₂₅₋₃₅-treated PC12 cells | Cotreatment | 10 µM | Ca²⁺ overload significantly reduced to 46.9% | |

| ROS Production | Aβ₂₅₋₃₅-injured PC12 cells | Cotreatment | Not specified | Downregulated production of ROS | |

| Neuroinflammation | LPS-induced BV2 microglia | Not specified | Not specified | Markedly diminished neuroinflammation |

| Cell Cycle Arrest | Triple-negative breast cancer cells | Not specified | 10–40 μM | Induced G1 phase arrest | |

Key Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research.

In Vivo Alzheimer's Disease-like Mouse Model

-

Model Induction: Adult male mice are co-administered with AlCl₃ (20 mg/kg/day, intragastrically) and D-galactose (120 mg/kg/day, intraperitoneally) for 8 consecutive weeks to induce AD-like pathology and cognitive deficits.

-

Isoliensinine Treatment: Starting from the third week of induction, mice are treated with isoliensinine (1, 3, or 10 mg/kg/day, intraperitoneally) for the remaining 6 weeks.

-

Behavioral Assessment: Cognitive function is evaluated using a battery of tests including the Morris water maze, Y-maze, and novel object recognition tests.

-

Biochemical and Histological Analysis: Following behavioral tests, brain tissues (cortex and hippocampus) are collected.

-

Histology: Neuronal damage and NFT formation are assessed using Hematoxylin-Eosin (HE) and silver staining, respectively. Aβ plaque deposition and glial activation are detected by immunohistochemistry.

-

Biochemical Assays: Ca²⁺ levels are measured using the ortho-cresolphthalein complexone method. Pro-inflammatory cytokine levels (TNF-α, IL-6, IL-1β) are quantified using ELISA kits.

-

Western Blotting: Protein expression levels of key targets (e.g., CaM, p-CaMKII, Calpain, p-Tau, APP, BACE1, ADAM10, p-IκBα) are evaluated by Western blotting.

-

In Vitro Aβ-induced Neuronal Injury Model

-

Cell Culture: PC12 cells (a rat pheochromocytoma cell line) are cultured under standard conditions.

-

Induction of Injury: Cells are treated with aggregated Aβ₂₅₋₃₅ peptide to induce neurotoxicity, apoptosis, and oxidative stress.

-

Isoliensinine Treatment: Cells are co-treated with various concentrations of isoliensinine along with the Aβ peptide.

-

Cell Viability and Apoptosis Assays: Cell viability is commonly assessed using the MTT assay. Apoptosis can be quantified by flow cytometry using Annexin V/PI staining.

-

Measurement of Intracellular Ca²⁺ and ROS: Intracellular free Ca²⁺ levels are measured using fluorescent probes like Fluo-4 AM. Intracellular ROS levels are measured using probes such as DCFH-DA.

-

Western Blotting: The expression and phosphorylation status of proteins in relevant signaling pathways (e.g., Ca²⁺-CaM/CaMKII, Tau) are analyzed.

In Vitro Neuroinflammation Model

-

Cell Culture: BV2 microglial cells are used as a model for neuroinflammation.

-

Induction of Inflammation: Cells are stimulated with Lipopolysaccharide (LPS) to induce an inflammatory response.

-

Isoliensinine Treatment: Cells are pre-treated with isoliensinine before LPS stimulation.

-

Analysis of Inflammatory Mediators: The levels of pro-inflammatory cytokines (TNF-α, IL-6) and nitric oxide (NO) in the culture medium are measured using ELISA and Griess reagent, respectively.

-

Western Blotting: The activation of key inflammatory signaling pathways is assessed by measuring the phosphorylation of MAPK and NF-κB pathway components (e.g., p38, JNK, IκBα).

Conclusion and Future Directions

Isoliensinine presents a promising multi-target therapeutic candidate for neurodegenerative diseases, particularly Alzheimer's disease. Its ability to concurrently modulate calcium signaling, neuroinflammation, oxidative stress, and APP processing highlights its potential to impact several key aspects of disease pathology. The available preclinical data provides a strong rationale for further investigation.

Future research should focus on:

-

Pharmacokinetics and Bioavailability: Detailed studies are needed to understand its absorption, distribution, metabolism, and excretion (ADME) profile and to overcome limitations such as its poor aqueous solubility.

-

Long-term Efficacy and Safety: Chronic dosing studies in various animal models of neurodegeneration are required to establish long-term therapeutic efficacy and safety profiles.

-

Target Identification: Unbiased screening approaches could help to identify direct molecular targets of isoliensinine, further elucidating its mechanism of action.

-

Structural Optimization: Isoliensinine can serve as a lead compound for the development of novel derivatives with improved potency, selectivity, and drug-like properties.

By addressing these areas, the full therapeutic potential of isoliensinine and its derivatives can be explored for the treatment of devastating neurodegenerative disorders.

References

- 1. Isoliensinine: A Natural Compound with “Drug-Like” Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Isoliensinine: A Natural Compound with “Drug-Like” Potential [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Isoliensinine ameliorates cognitive dysfunction in AlCl3/D-gal-induced Alzheimer's disease-like mice by inhibiting the calcium signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Isoliensinine Confers Neuroprotection and Alleviates LPS-Induced Neuroinflammation in Microglia by Regulating the MAPK/NF-κB Signaling [frontiersin.org]

Preliminary in vitro studies of Isoliensinine

An In-Depth Technical Guide to the Preliminary In Vitro Studies of Isoliensinine

Introduction

Isoliensinine is a bisbenzylisoquinoline alkaloid predominantly isolated from the embryo of the lotus (B1177795) (Nelumbo nucifera).[1] Emerging as a compound of significant interest in pharmacological research, it has demonstrated a wide spectrum of biological activities, including anti-cancer, anti-hypertensive, and anti-arrhythmic effects.[2][3] In vitro studies have been pivotal in elucidating its molecular mechanisms, particularly its potent anti-tumor activities across various cancer cell lines.[4] Isoliensinine has been shown to induce apoptosis, autophagy, and cell cycle arrest by modulating multiple key signaling pathways.[2] This technical guide provides a comprehensive overview of the preliminary in vitro research on Isoliensinine, focusing on its effects on cancer cells. It summarizes key quantitative data, details common experimental protocols, and visualizes the intricate signaling pathways it modulates. This document is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of Isoliensinine.

Quantitative Data Summary

The anti-proliferative activity of Isoliensinine has been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical metric for its cytotoxic potential.